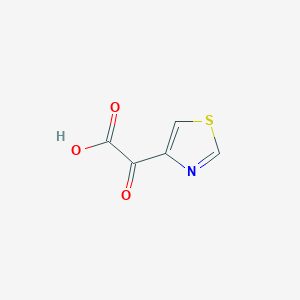

2-Oxo-2-(thiazol-4-yl)acetic acid

Description

Properties

Molecular Formula |

C5H3NO3S |

|---|---|

Molecular Weight |

157.15 g/mol |

IUPAC Name |

2-oxo-2-(1,3-thiazol-4-yl)acetic acid |

InChI |

InChI=1S/C5H3NO3S/c7-4(5(8)9)3-1-10-2-6-3/h1-2H,(H,8,9) |

InChI Key |

ACMQDYGRLRKUPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CS1)C(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

BF3-Catalyzed Triarylmethylation of Hydroxyimino Esters

WO2011029596A1 discloses an alternative approach for synthesizing derivatives, adaptable to the target acid:

-

Esterification : A (2-aminothiazol-4-yl)hydroxyiminoacetic acid ester reacts with triphenylmethanol in ethyl acetate/acetic acid (25:1–1:1 v/v) under BF3 catalysis .

-

Acid Hydrolysis : The triarylmethyl-protected ester is treated with aqueous NaHCO3 or tertiary amines (e.g., triethylamine) to cleave the trityl group, yielding the free acid .

Advantages :

-

Mild Conditions : Reactions proceed at 15–45°C, reducing energy input .

-

Scalability : The process is GMP-compliant, producing 98.2% HPLC-pure product .

Limitations :

-

Requires protection/deprotection steps, increasing synthetic steps.

-

BF3 handling necessitates specialized equipment.

Direct Oxidation of Thiazolyl Glyoxylic Acid Derivatives

US5484928A and PubChem data (CID 11133448) highlight oxidation routes:

-

Glyoxylic Acid Precursors : (2-Tritylamino-4-thiazolyl)glyoxylic acid is treated with hydroxylamine derivatives (e.g., O-(1-ethoxycarbonylethyl)hydroxylamine) in methanol/water mixtures .

-

Oxidative Cleavage : Catalytic hydrogenation or acidic hydrolysis removes protecting groups, yielding 2-oxo-2-(thiazol-4-yl)acetic acid .

Reagent Compatibility :

-

Hydroxylamine Salts : Ensure pH control (pH 4–6) to prevent over-oxidation .

-

Solvent Systems : Methanol/water (3:1) optimizes solubility and reaction kinetics .

Comparative Analysis of Methodologies

| Method | Yield | Purity | Complexity | Industrial Viability |

|---|---|---|---|---|

| Thiourea Cyclocondensation | 92% | 98% | Moderate | High |

| BF3-Catalyzed Route | 89% | 98.2% | High | Moderate |

| Oxidation of Glyoxylic Acid | 85% | 95% | Low | Low |

Key Observations :

-

The thiourea route offers superior yield and scalability, making it industrially dominant .

-

BF3 catalysis, while efficient, involves costly catalysts and safety protocols .

-

Oxidation methods are limited by precursor availability and lower yields .

Degradation Pathways and Stabilization Strategies

This compound is prone to:

-

Decarboxylation : Accelerated in solution above 30°C, forming 2-amino-4-methylthiazole .

-

Photodegradation : Exposure to UV light induces decomposition, necessitating amber glass storage .

Stabilization Techniques :

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(thiazol-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

Oxidation: this compound is converted to 2-(4-Thiazolyl)glycolic acid.

Reduction: The product is 2-(4-Thiazolyl)ethanol.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-Oxo-2-(thiazol-4-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(thiazol-4-yl)acetic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering cellular signaling. The glyoxylic acid moiety can also participate in redox reactions, affecting cellular oxidative stress levels .

Comparison with Similar Compounds

Table 1: Molecular and Physicochemical Properties of Selected Thiazole-Acetic Acid Derivatives

Key Observations :

- Substituent Effects: The tritylamino group in GLPBIO’s compound increases molecular weight significantly (414.48 vs. 200–289 for others), likely enhancing steric hindrance and reducing solubility . In contrast, the ethyl ester in TCI’s derivative improves lipophilicity, which may influence bioavailability .

- Chain Length: Replacing the acetic acid moiety with a butanoic acid chain (as in ) introduces flexibility and alters binding affinity, as seen in compounds 4a–4g .

Table 2: Reported Bioactivities of Thiazole-Acetic Acid Derivatives

Key Observations :

- Antimicrobial Activity: Pyrimidine-thiazole hybrids synthesized via heterocyclization () exhibit broad-spectrum antibacterial activity, with inhibition zones comparable to standard antibiotics . Similarly, butanoic acid derivatives () show moderate to excellent antifungal activity, likely due to increased membrane permeability from the elongated chain .

- Pharmaceutical Potential: The chloro-phenylamino derivative () highlights the role of electron-withdrawing groups in enhancing anticancer activity, possibly through interaction with cellular targets like kinases or DNA .

Key Observations :

- Yield Optimization : Quinazoline-thiazole hybrids () achieve moderate yields (48–76%), with cyclization efficiency dependent on reaction pH .

- Storage Stability: The tritylamino-substituted compound () requires ultra-low temperatures (-80°C) for long-term stability, whereas ester derivatives (e.g., ) may degrade under humid conditions .

Q & A

Q. What are the optimal synthetic routes for 2-Oxo-2-(thiazol-4-yl)acetic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, including cyclization of thioamide precursors or coupling of thiazole intermediates with oxo-acetic acid derivatives. Key factors include:

- Temperature control : Higher temperatures (80–100°C) improve reaction rates but may degrade sensitive functional groups.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions .

- Catalysts : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., EDC/HOBt) improve regioselectivity .

Methodological tip : Monitor reaction progress via TLC or HPLC and purify using column chromatography with gradient elution.

Q. How is structural characterization of this compound performed, and what analytical techniques resolve ambiguities?

- X-ray crystallography : Resolves atomic-level disorder (e.g., thiophene ring flips) and confirms hydrogen-bonding networks (e.g., dimer formation via O–H⋯O interactions) .

- NMR spectroscopy : ¹H and ¹³C NMR distinguish regioisomers; 2D techniques (COSY, HSQC) map coupling between thiazole protons and adjacent substituents .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula, especially for halogenated analogs .

Advanced Research Questions

Q. How do researchers reconcile contradictory bioactivity data for thiazole derivatives in metabolic studies?

Discrepancies often arise from structural variations (e.g., substituent electronegativity, steric effects) or assay conditions. For example:

- Substituent effects : Electron-withdrawing groups (e.g., –Cl, –CF₃) enhance AMPK activation by 1.5–2.0-fold compared to methoxy groups .

- Assay variability : Standardize cell lines (e.g., HepG2 for metabolic studies) and normalize data to positive controls (e.g., AICAR for AMPK activity) .

Resolution strategy : Perform dose-response curves across multiple replicates and validate findings with orthogonal assays (e.g., Western blotting for phospho-AMPK) .

Q. What computational methods predict the binding affinity of this compound to biological targets like AMPK?

- Molecular docking : Use software (AutoDock Vina) to model interactions between the carboxylic acid moiety and AMPK’s γ-subunit. Validate with free energy calculations (MM-GBSA) .

- MD simulations : Assess binding stability over 100 ns trajectories; analyze hydrogen-bond occupancy and RMSD fluctuations .

- Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors, aromatic rings) using tools like Schrödinger’s Phase .

Q. How can enantiomeric purity of chiral analogs be ensured during synthesis?

- Chiral chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and hexane/isopropanol mobile phases.

- Circular dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with reference data .

- Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) during key steps .

Q. What strategies improve solubility and bioavailability of this compound derivatives?

- Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability, with enzymatic hydrolysis in vivo .

- Co-crystallization : Use co-formers (e.g., nicotinamide) to create stable co-crystals with improved dissolution rates .

- Nanoparticle encapsulation : Load derivatives into PLGA nanoparticles (150–200 nm) for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.